molecular formula C10H11NO B15072122 2A,3,6,7b-tetrahydro-1H-indeno[1,2-b]azet-7(2H)-one

2A,3,6,7b-tetrahydro-1H-indeno[1,2-b]azet-7(2H)-one

Cat. No.: B15072122
M. Wt: 161.20 g/mol
InChI Key: AWQAWWYAOFTKIO-UHFFFAOYSA-N
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Description

2A,3,6,7b-tetrahydro-1H-indeno[1,2-b]azet-7(2H)-one is a complex organic compound featuring a fused ring system

Preparation Methods

The synthesis of 2A,3,6,7b-tetrahydro-1H-indeno[1,2-b]azet-7(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, starting materials such as indanone derivatives can be reacted with azetidine intermediates under controlled temperature and pressure to form the desired compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and advanced purification techniques .

Chemical Reactions Analysis

2A,3,6,7b-tetrahydro-1H-indeno[1,2-b]azet-7(2H)-one undergoes various chemical reactions, including:

Scientific Research Applications

2A,3,6,7b-tetrahydro-1H-indeno[1,2-b]azet-7(2H)-one has significant applications in scientific research:

Mechanism of Action

The mechanism by which 2A,3,6,7b-tetrahydro-1H-indeno[1,2-b]azet-7(2H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to specific physiological responses. Detailed studies on its binding affinity and activity are essential to understand its full potential .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

1,2,2a,3,6,7b-hexahydroindeno[1,2-b]azet-7-one

InChI

InChI=1S/C10H11NO/c12-8-3-1-2-6-4-7-5-11-10(7)9(6)8/h1-2,7,10-11H,3-5H2

InChI Key

AWQAWWYAOFTKIO-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C(C1=O)C3C(C2)CN3

Origin of Product

United States

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